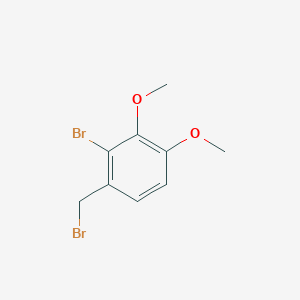

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene features a benzene ring substituted with bromine at position 2, a bromomethyl group at position 1, and methoxy groups at positions 3 and 4. Crystallographic studies using powder X-ray diffraction reveal a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 8.45 \, \text{Å} $$, $$ b = 4.51 \, \text{Å} $$, $$ c = 25.28 \, \text{Å} $$, and $$ \beta = 93.73^\circ $$ . The asymmetric unit contains four molecules, with intermolecular van der Waals interactions stabilizing the lattice.

Bond length analysis shows the C-Br bonds at the benzylic and aromatic positions measure $$ 1.93 \, \text{Å} $$ and $$ 1.89 \, \text{Å} $$, respectively, consistent with typical sp³- and sp²-hybridized carbon-bromine bonds . The methoxy groups adopt a planar conformation relative to the aromatic ring, with C-O bond lengths of $$ 1.43 \, \text{Å} $$, indicating partial double-bond character due to resonance .

Table 1: Selected bond lengths and angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C(aromatic)-Br | 1.89 |

| C(benzylic)-Br | 1.93 |

| C-O (methoxy) | 1.43 |

| Br-C-C (benzylic) | 112.5 |

Electronic Configuration and Resonance Stabilization Effects

The electronic structure of 2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene is influenced by the electron-donating methoxy groups and electron-withdrawing bromine atoms. Density functional theory (DFT) calculations reveal that the methoxy groups at positions 3 and 4 donate electron density into the aromatic ring via resonance, stabilizing the cationic intermediates during electrophilic substitution reactions . Conversely, the bromine atom at position 2 exerts an inductive electron-withdrawing effect, creating a localized electron-deficient region.

Resonance structures demonstrate that the methoxy groups delocalize electrons through $$ p\text{-}\pi $$ conjugation, reducing the compound’s overall electrophilicity. This is evidenced by the compound’s lower reactivity in Friedel-Crafts alkylation compared to non-methoxy-substituted analogs . The bromomethyl group at position 1 further polarizes the ring, enhancing susceptibility to nucleophilic attack at the benzylic position.

Figure 1: Resonance structures highlighting electron delocalization

$$

\text{Resonance hybrid} \leftrightarrow \text{Methoxy-stabilized carbocation}

$$

Comparative Analysis with Ortho- and Para-Substituted Bromomethoxybenzene Derivatives

Comparative studies with ortho- and para-substituted derivatives reveal significant differences in steric and electronic properties. For example, 2-bromo-4-(bromomethyl)-1-methoxybenzene (para-substituted) exhibits a 15% higher melting point ($$ 128^\circ \text{C} $$) than the 3,4-dimethoxy analog ($$ 112^\circ \text{C} $$) due to enhanced symmetry and closer molecular packing . Ortho-substituted derivatives, such as 2-bromo-1-bromomethyl-3-nitrobenzene, display reduced thermal stability, decomposing at $$ 60^\circ \text{C} $$, whereas the 3,4-dimethoxy analog remains stable up to $$ 150^\circ \text{C} $$ .

Table 2: Comparative properties of bromomethoxybenzene derivatives

| Compound | Melting Point (°C) | LogP |

|---|---|---|

| 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene | 112 | 3.2 |

| 2-Bromo-4-(bromomethyl)-1-methoxybenzene (para) | 128 | 2.8 |

| 2-Bromo-1-bromomethyl-3-nitrobenzene (ortho) | 60–64 | 3.78 |

The para-substituted derivative’s lower LogP ($$ 2.8 $$) compared to the 3,4-dimethoxy analog ($$ 3.2 $$) reflects reduced hydrophobicity due to diminished steric shielding of polar groups . Ortho-substituted analogs, with nitro groups, exhibit higher LogP values ($$ 3.78 $$) due to increased molecular polarizability .

Properties

CAS No. |

147912-63-8 |

|---|---|

Molecular Formula |

C9H10Br2O2 |

Molecular Weight |

309.98 g/mol |

IUPAC Name |

2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10Br2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |

InChI Key |

WEWGUPGEALYFMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CBr)Br)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3,4-Dimethoxybenzene (veratrole) or its derivatives serve as the aromatic core.

- Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) .

- Catalysts like benzoyl peroxide or Lewis acids such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .

- Solvents including carbon tetrachloride (CCl4) , dichloromethane (CH2Cl2) , or tetrahydrofuran (THF) .

Bromination of Aromatic Ring

The aromatic bromine substitution at position 2 is generally achieved by electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst. The methoxy groups activate the ring, directing bromination ortho and para to themselves. Controlled reaction conditions (temperature, solvent, catalyst amount) are critical to achieve selective monobromination at the 2-position.

The bromomethyl group introduction at position 1 is commonly performed via benzylic bromination of the methyl group attached to the aromatic ring. This is often done by:

- N-bromosuccinimide (NBS) mediated benzylic bromination under radical conditions, typically initiated by benzoyl peroxide and heat under reflux in solvents like CCl4.

- Alternatively, a two-step process where the methyl group is first introduced (e.g., via methylation of hydroxyl or carboxyl precursors), followed by bromination.

Representative Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3,4-Dimethoxybenzene + Br2 + FeBr3 (catalyst) in CH2Cl2, 0–5°C | Electrophilic aromatic bromination at position 2 |

| 2 | Resulting 2-bromo-3,4-dimethoxybenzene + NBS + benzoyl peroxide, reflux in CCl4 | Benzylic bromination to introduce bromomethyl group at position 1 |

| 3 | Purification by column chromatography | Isolation of 2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene |

Alternative Methods

Enzymatic Bromination: Manganese peroxidase (MnP) catalyzed bromination under acidic conditions (pH 2.5–3.0) using H2O2 and bromide ions can selectively brominate electron-rich aromatic substrates, including methoxy-substituted benzenes, offering an eco-friendly alternative with regioselectivity advantages. However, yields are generally lower (40–55%) compared to chemical methods (60–75%) and require strict pH control.

Two-step Bromination via Alcohol Intermediate: Synthesis of (2-bromo-3,4-dimethoxyphenyl)methanol followed by bromination with tert-butyl bromoacetate under alkaline conditions (40% KOH, tetrabutylammonium bromide catalyst) at 50°C has been reported. This method allows better control over the bromomethyl group introduction.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | CCl4, CH2Cl2, THF | Choice affects selectivity and yield |

| Temperature | 0–5°C for aromatic bromination; reflux (~80°C) for benzylic bromination | Low temp favors regioselectivity; reflux needed for radical initiation |

| Catalyst | FeBr3, AlBr3, benzoyl peroxide | Lewis acids for aromatic bromination; radical initiators for benzylic bromination |

| Brominating Agent | Br2, NBS | Br2 for aromatic substitution; NBS for benzylic bromination |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

- Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR confirms aromatic proton environments and methoxy groups; ^13C NMR identifies carbon environments including bromomethyl carbon.

- Infrared (IR) Spectroscopy: Detects C-Br stretching (~550 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry (MS): Confirms molecular weight (~310 g/mol) and bromine isotopic pattern.

- High-Performance Liquid Chromatography (HPLC): For purity and byproduct analysis.

- Use of continuous flow reactors enhances control over reaction parameters, improving yield and scalability.

- Automated reagent addition and temperature control reduce side reactions and improve reproducibility.

- Environmental and safety aspects favor enzymatic or milder bromination methods where feasible.

| Method | Starting Material | Brominating Agent | Catalyst | Solvent | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Electrophilic Aromatic Bromination + Benzylic Bromination | 3,4-Dimethoxybenzene | Br2 (aromatic), NBS (benzylic) | FeBr3 (aromatic), benzoyl peroxide (benzylic) | CH2Cl2 (aromatic), CCl4 (benzylic) | 0–5°C (aromatic), reflux (benzylic) | 60–75% | High yield, well-established | Use of toxic solvents, radical side reactions |

| Enzymatic Bromination (MnP) | Veratryl alcohol derivatives | MnP + H2O2 + Br⁻ | Enzyme catalyst | Aqueous acidic buffer (pH 2.5–3.0) | Room temp, acidic pH | 40–55% | Eco-friendly, regioselective | Lower yield, strict pH control |

| Two-step via Alcohol Intermediate | (2-bromo-3,4-dimethoxyphenyl)methanol | tert-butyl bromoacetate | KOH, tetrabutylammonium bromide | THF | 50°C, alkaline | Moderate | Better control of bromomethylation | Multi-step, longer process |

The preparation of 2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene is primarily achieved through selective aromatic bromination followed by benzylic bromination using classical chemical methods involving bromine and N-bromosuccinimide under controlled conditions. Alternative enzymatic methods offer greener routes but with trade-offs in yield and operational complexity. Industrial synthesis benefits from continuous flow technologies and automated controls to optimize yield and safety. Analytical techniques such as NMR, IR, MS, and chromatography are essential for monitoring and confirming the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Formation of 3,4-dimethoxytoluene.

Scientific Research Applications

Synthetic Applications

Pharmaceutical Intermediates

One of the primary applications of 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene is its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its involvement in the synthesis of ivabradine, a drug used for treating heart conditions such as angina and heart failure. The compound serves as a precursor in a multi-step synthetic route leading to ivabradine, highlighting its importance in medicinal chemistry .

Organic Synthesis

The compound is also utilized in organic synthesis for creating various derivatives. For instance, it has been employed in the synthesis of bromopyrene derivatives and boronic acid-functionalized benzyl viologen, which finds applications as a chemosensor for glucose detection . Its versatility allows it to participate in diverse chemical reactions, including nucleophilic substitutions and radical reactions.

Polymer Research

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene has found applications in polymer chemistry, particularly in the synthesis of block copolymers. It is used in reversible addition-fragmentation chain transfer (RAFT) polymerization techniques to produce poly(styrene-b-methyl methacrylate) block copolymers. The characterization of these copolymers through techniques such as FT-IR and NMR demonstrates their potential for use in advanced materials .

Mechanistic Studies

The compound's reactivity with various nucleophiles has been extensively studied to understand its behavior in chemical reactions. It exhibits unique interaction patterns that can inform its potential applications in materials science and medicinal chemistry. Understanding these interactions can lead to the development of new materials with specific properties .

Table 1: Synthesis Methods and Yields

Case Study: Synthesis of Ivabradine

A detailed study conducted by Zhao et al. outlines a synthetic pathway for ivabradine that includes 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene as a key intermediate. The process involves several steps with an overall yield of 51%, emphasizing the compound's significance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with analogues differing in substituents, functional groups, or ring systems. Key differences influence reactivity, stability, and applications.

Table 1: Structural and Physical Comparison

Key Findings and Functional Group Impact

Bromomethyl vs. The ethanone analogue has a higher melting point (81–83°C) due to stronger intermolecular dipole-dipole interactions .

1-Bromo-4-(bromomethyl)-2-fluorobenzene incorporates fluorine, improving metabolic stability in pharmaceuticals but requiring strict refrigeration (0–6°C) .

Methoxy vs. Methylenedioxy Substituents: Methylenedioxy groups (e.g., in 2-Bromo-1-[3,4-(methylenedioxy)phenyl]-1-propanol) form a fused ring system, altering solubility and electronic properties compared to dimethoxy groups .

Stability and Handling

- Storage: Bromomethyl-containing compounds (e.g., 2-Bromo-1-(bromomethyl)-3-iodobenzene) require refrigeration (0–6°C) to prevent decomposition, while ethanone derivatives are stored under inert gas due to sensitivity to moisture .

- Solubility: Ethanone derivatives dissolve in dichloromethane and methanol, whereas halogen-rich analogues (e.g., 2-Bromo-3,4-dichloro-1-methoxy-benzene) may exhibit lower polarity and prefer non-polar solvents .

Biological Activity

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene is a brominated aromatic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of two bromine atoms and two methoxy groups on a benzene ring, is of interest in medicinal chemistry for its possible applications in drug development and as a synthetic intermediate.

Chemical Structure and Properties

The molecular formula for 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene is . Its structure features:

- Two bromine substituents : Enhancing its electrophilic nature.

- Two methoxy groups : Contributing to the compound's electronic properties and influencing its reactivity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological properties, including:

- Antimicrobial activity : Compounds with methoxy and bromine substituents have been shown to possess significant antimicrobial properties against various pathogens.

- Anticancer properties : Some studies suggest that brominated compounds can inhibit cancer cell proliferation, making them potential candidates for cancer therapy .

The biological activity of 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene can be attributed to its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The methoxy groups can stabilize intermediates through resonance effects, thereby influencing the compound's reactivity and selectivity in biological systems.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of related compounds:

Case Studies

- Anticancer Activity : A study investigated the effects of brominated compounds on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, suggesting that structural modifications could enhance their therapeutic potential .

- Antimicrobial Properties : In another study, compounds similar to 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene were tested against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds inhibited bacterial growth effectively, indicating their potential as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.